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molecular formula C7H10OS2 B8697260 2-Methyl-3-(((methylthio)methyl)thio)furan CAS No. 61720-53-4

2-Methyl-3-(((methylthio)methyl)thio)furan

Cat. No. B8697260
M. Wt: 174.3 g/mol
InChI Key: OXZYNHBWELHGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03988510

Procedure details

Into a 25 ml round bottom flask equipped with magnetic stirrer, thermometer, water bath, and reflux condenser is added a solution containing 0.27 g of sodium methoxide (0.005 moles) in 3 ml. absolute methanol. While maintaining the solution at 25° - 30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 2 ml of absolute methanol is added thereto. At 25° C, 0.483 g (0.005 moles) of chloromethyl methyl sulfide having the formula:
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.483 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].[CH3:11][S:12][CH2:13]Cl>CO>[CH3:11][S:12][CH2:13][S:10][C:9]1[CH:8]=[CH:7][O:6][C:5]=1[CH3:4] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
CC=1OC=CC1S
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.483 g
Type
reactant
Smiles
CSCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, water bath, and reflux condenser
ADDITION
Type
ADDITION
Details
is added a solution
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the solution at 25° - 30° C
CUSTOM
Type
CUSTOM
Details
At 25° C

Outcomes

Product
Name
Type
Smiles
CSCSC1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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